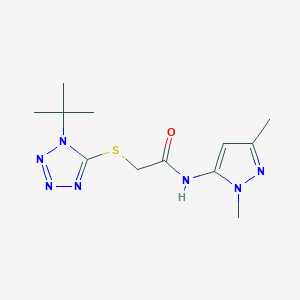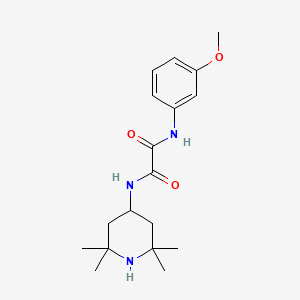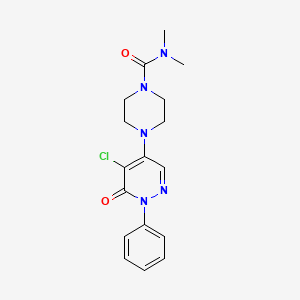![molecular formula C16H21N3O2 B7546497 2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as MMMP, and it has been shown to have a variety of effects on the body. In
作用机制
The mechanism of action of MMMP is not fully understood. However, studies have suggested that MMMP may work by inhibiting the activity of certain enzymes in the body. For example, Li et al. (2016) found that MMMP inhibited the activity of a protein called AKT, which is involved in cell growth and survival. Wang et al. (2017) found that MMMP increased the activity of a protein called NF-κB, which is involved in the immune response. These studies suggest that MMMP may have a variety of effects on the body through its interactions with specific proteins.
Biochemical and Physiological Effects:
MMMP has been shown to have a variety of biochemical and physiological effects on the body. For example, Li et al. (2016) found that MMMP inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Wang et al. (2017) found that MMMP increased the activity of immune cells by enhancing the production of cytokines, which are signaling molecules involved in the immune response. These studies suggest that MMMP may have potential therapeutic applications in cancer and immunology.
实验室实验的优点和局限性
MMMP has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potent biological effects, making it a useful tool for studying cellular processes. Another advantage is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret experimental results. Additionally, its effects may be cell type-specific, meaning that it may not be effective in all experimental systems.
未来方向
There are several future directions for research on MMMP. One direction is to further investigate its mechanism of action and identify specific protein targets. This could lead to the development of new drugs that target these proteins. Another direction is to investigate its potential use in combination with other drugs for cancer therapy. Finally, more research is needed to understand its effects on the immune system and its potential use in immunotherapy.
合成方法
The synthesis method for MMMP involves several steps. First, 2-methylbenzylamine is reacted with 3-methyl-5-oxo-1,2-oxazole to form 2-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzylamine. This intermediate is then reacted with 2-chloro-N-methylpropanamide to form MMMP. The synthesis of MMMP has been described in detail in a study by Li et al. (2016).
科学研究应用
MMMP has been studied for its potential use in scientific research. One study by Li et al. (2016) investigated the effects of MMMP on the growth of cancer cells. The study found that MMMP inhibited the growth of cancer cells in vitro and in vivo. Another study by Wang et al. (2017) investigated the effects of MMMP on the immune system. The study found that MMMP increased the activity of immune cells in vitro and in vivo. These studies suggest that MMMP may have potential applications in cancer research and immunology.
属性
IUPAC Name |
2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-5-6-8-14(11)10-19(4)13(3)16(20)17-15-9-12(2)18-21-15/h5-9,13H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGSEJJTWCQVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(C)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
